Tetrabutylammonium bis(1,2,4-trichloro-5,6-dithiolate)nickel(III)
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Overview
Description
Tetrabutylammonium bis(1,2,4-trichloro-5,6-dithiolate)nickel(III) is a complex compound with the molecular formula C28H38Cl6NNiS4. It is known for its unique structure, which includes a nickel center coordinated by two 1,2,4-trichloro-5,6-dithiolate ligands and stabilized by a tetrabutylammonium cation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrabutylammonium bis(1,2,4-trichloro-5,6-dithiolate)nickel(III) typically involves the reaction of nickel salts with 1,2,4-trichloro-5,6-dithiolate ligands in the presence of tetrabutylammonium bromide. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as acetonitrile or dichloromethane. The product is then purified by recrystallization .
Industrial Production Methods
This would include optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures to handle the toxic and potentially carcinogenic reagents involved .
Chemical Reactions Analysis
Types of Reactions
Tetrabutylammonium bis(1,2,4-trichloro-5,6-dithiolate)nickel(III) can undergo various chemical reactions, including:
Oxidation and Reduction: The nickel center can participate in redox reactions, altering its oxidation state.
Substitution: The ligands can be substituted with other thiolate or similar ligands under appropriate conditions
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reactions are typically carried out in solvents like acetonitrile or dichloromethane under controlled temperatures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(IV) complexes, while reduction could produce nickel(II) species .
Scientific Research Applications
Tetrabutylammonium bis(1,2,4-trichloro-5,6-dithiolate)nickel(III) has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other nickel complexes and as a catalyst in various organic reactions.
Materials Science: Due to its magnetic properties, it is studied for potential use in magnetic materials and devices.
Biology and Medicine: Research is ongoing to explore its potential biological activities and applications in medicinal chemistry.
Industry: It is investigated for use in industrial processes, including catalysis and materials manufacturing
Mechanism of Action
The mechanism by which tetrabutylammonium bis(1,2,4-trichloro-5,6-dithiolate)nickel(III) exerts its effects involves the interaction of the nickel center with various substrates. The nickel center can facilitate electron transfer processes, making it an effective catalyst in redox reactions. The specific molecular targets and pathways depend on the context of its use, such as in catalysis or biological systems .
Comparison with Similar Compounds
Similar Compounds
- Tetrabutylammonium bis(3,4,6-trichloro-1,2-benzenedithiolato)nickel(III)
- Tetrabutylammonium bis(3,6-dichloro-1,2-benzenedithiolato)nickel(III)
- Tetrabutylammonium bis(4-methyl-1,2-benzenedithiolato)nickel(III)
Uniqueness
Tetrabutylammonium bis(1,2,4-trichloro-5,6-dithiolate)nickel(III) is unique due to its specific ligand arrangement, which imparts distinct magnetic and electronic properties. Compared to similar compounds, it may offer different reactivity and stability profiles, making it suitable for specific applications in catalysis and materials science .
Properties
IUPAC Name |
nickel(3+);tetrabutylazanium;3,4,6-trichlorobenzene-1,2-dithiolate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.2C6H3Cl3S2.Ni/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2*7-2-1-3(8)5(10)6(11)4(2)9;/h5-16H2,1-4H3;2*1,10-11H;/q+1;;;+3/p-4 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIBIOFAUOGMVAE-UHFFFAOYSA-J |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.C1=C(C(=C(C(=C1Cl)Cl)[S-])[S-])Cl.C1=C(C(=C(C(=C1Cl)Cl)[S-])[S-])Cl.[Ni+3] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38Cl6NNiS4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
788.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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